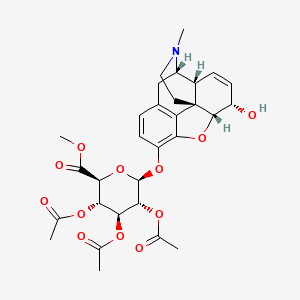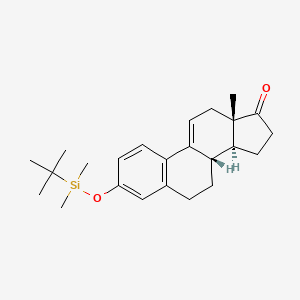![molecular formula C6H11F2NO B13437164 [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol is a chiral compound with a unique structure characterized by the presence of amino and difluoro groups on a cyclopentyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. For example, the protection of hydroxyl groups followed by selective deprotection is a common strategy .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities without compromising purity or quality.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups at the amino or difluoro positions.
Aplicaciones Científicas De Investigación
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol: shares similarities with other chiral cyclopentyl derivatives, such as [(1R,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentyl]methanol.
This compound: can be compared to other difluorocyclopentyl compounds, highlighting the impact of the amino group on its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and difluoro groups
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-5-3(2-10)1-4(9)6(5)8/h3-6,10H,1-2,9H2/t3-,4-,5-,6+/m1/s1 |
Clave InChI |
CHOAPONHNMJPHG-KAZBKCHUSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@H]1N)F)F)CO |
SMILES canónico |
C1C(C(C(C1N)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)

![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)




![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)



